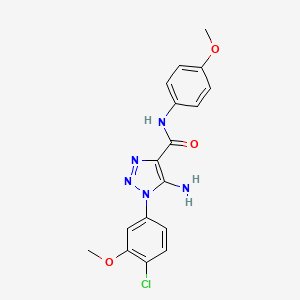![molecular formula C14H16BrNO2 B5169739 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves its ability to interact with specific molecular targets in cells. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 inhibits the PI3K/Akt/mTOR signaling pathway by binding to the ATP-binding site of mTOR kinase. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress in the brain.
Biochemical and Physiological Effects
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to have various biochemical and physiological effects in cells and animal models. In cancer cells, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 induces apoptosis and inhibits cell proliferation by regulating the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in lab experiments is its high potency and selectivity for specific molecular targets. However, one limitation is that the compound may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and toxicity of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 in animal models.
Synthesemethoden
The synthesis of 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 involves the reaction of 4-bromophenol with 2-bromo-1-butene in the presence of potassium tert-butoxide to form 4-(4-bromophenoxy)-2-butene. The resulting compound is then reacted with morpholine in the presence of palladium on carbon as a catalyst to yield 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been studied for its potential therapeutic applications in various fields, including cancer research and neuroscience. In cancer research, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroscience, 4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine 1 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[4-(4-bromophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXMMQEFXRIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5169660.png)

![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![(2,4-dimethoxyphenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B5169696.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)


![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![1-(1-benzofuran-2-yl)-3-(4-fluorophenyl)benzo[f]quinoline](/img/structure/B5169747.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)